Phosphine oxide, diphenyl-1-pyrenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl-1-pyrenyl-, typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method is widely used due to its convenience and efficiency . The reaction conditions often include the use of solvents like DMSO and the application of heat and ultrasound to assist in the dissolution of the compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, diphenyl-1-pyrenyl-, are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl-1-pyrenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photo-induced oxidation, which leads to significant changes in its optical properties .
Common Reagents and Conditions
Common reagents used in the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include Grignard reagents, chlorophosphines, and solvents like DMSO. The reactions often require controlled conditions such as specific temperatures and the use of ultrasound to enhance solubility .
Major Products Formed
The major products formed from the reactions of phosphine oxide, diphenyl-1-pyrenyl-, include various phosphine derivatives and oxidized products that exhibit unique optical properties .
Scientific Research Applications
Phosphine oxide, diphenyl-1-pyrenyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphine oxide, diphenyl-1-pyrenyl-, involves its photo-induced oxidation, which leads to significant changes in its optical properties. This process is driven by the interaction of the phosphorus atom with light, resulting in the unique AIE/ACQ transitions and third-order nonlinear optical signal changes .
Comparison with Similar Compounds
Phosphine oxide, diphenyl-1-pyrenyl-, is unique due to its remarkable third-order nonlinear optical signal changes and its ability to undergo phototriggered AIE/ACQ transitions. Similar compounds include other phosphine derivatives such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine, which also exhibit interesting optical properties but may not have the same level of phototriggered transitions .
Properties
CAS No. |
110988-94-8 |
---|---|
Molecular Formula |
C28H19OP |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-diphenylphosphorylpyrene |
InChI |
InChI=1S/C28H19OP/c29-30(23-10-3-1-4-11-23,24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |
InChI Key |
DDDLSFKMACAIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
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